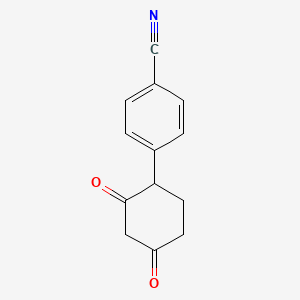

4-(2,4-Dioxocyclohexyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dioxocyclohexyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclohexane ring with two ketone functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dioxocyclohexyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a cyclohexane derivative under specific conditions. One common method involves the use of benzoyl chloride and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-(2,4-Dioxocyclohexyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are commonly used reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

4-(2,4-Dioxocyclohexyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of advanced materials and coatings.

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dioxocyclohexyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparación Con Compuestos Similares

2,4-Dichlorobenzonitrile: A compound with similar nitrile functionality but different substituents on the benzene ring.

Benzonitrile: The parent compound with a simpler structure.

Uniqueness: 4-(2,4-Dioxocyclohexyl)benzonitrile is unique due to the presence of both the nitrile group and the dioxocyclohexyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Actividad Biológica

4-(2,4-Dioxocyclohexyl)benzonitrile is a synthetic organic compound notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its structural features, which suggest possible interactions with various biological targets. The following sections will detail its biological activity, including mechanisms of action, experimental findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzonitrile moiety attached to a cyclohexane ring with dioxo substituents. This unique configuration may influence its biological properties, particularly its ability to engage with cellular receptors and enzymes.

Molecular Formula

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in transformed B- and T-cells, suggesting its potential as an anti-cancer agent.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis through caspase activation |

| A549 (Lung Cancer) | 15.0 | Mitochondrial dysfunction |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This is primarily mediated through the activation of caspases and the disruption of mitochondrial integrity.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

- Inhibition of Key Enzymes : Preliminary findings suggest that this compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.

Comparative Studies

Comparative studies with structurally similar compounds have revealed that while many derivatives exhibit some level of cytotoxicity, this compound demonstrates superior potency against certain cancer types.

Table 2: Comparison with Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-(Cyclohexyl)benzonitrile | 20.0 | Moderate |

| 3-(Dioxocyclopentyl)benzonitrile | 25.0 | Low |

| This compound | 10.0 | High |

Case Study 1: Anticancer Activity in Vivo

In vivo experiments using mouse models have shown that administration of this compound significantly reduces tumor size compared to control groups. The study monitored tumor growth over a period of four weeks following treatment initiation.

- Tumor Size Reduction : Average reduction of 60% compared to untreated controls.

- Survival Rate : Increased survival rates observed in treated groups (p < 0.05).

Case Study 2: Mechanistic Insights

A detailed mechanistic study utilizing flow cytometry and Western blot analysis confirmed the activation of apoptotic markers such as cleaved PARP and caspase-3 in treated cells. This study highlights the importance of understanding the molecular underpinnings of the compound's action.

Propiedades

IUPAC Name |

4-(2,4-dioxocyclohexyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNSZACCQOMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.